N-cyclohexyl-N'-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-benzimidazol-5-yl}urea is a synthetic compound developed as a modification of the parent compound N-cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine (CyPPA). [] This compound belongs to the class of small molecules known as positive gating modulators of small-conductance calcium-activated potassium (KCa2) channels. [] In scientific research, it has been utilized as a tool to study the functional properties and therapeutic potential of KCa2 channels, particularly in the context of neurological disorders like spinocerebellar ataxia type 2 (SCA2). []
N-cyclohexyl-N'-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-benzimidazol-5-yl}urea acts as a positive gating modulator of KCa2 channels, enhancing their activity. [] While the precise binding site and mechanism of action have not been fully elucidated, studies suggest that similar compounds, like CyPPA, interact with the channel's pore region. [, ] This interaction is believed to stabilize the open conformation of the channel, increasing potassium ion (K+) conductance. [, ] Further research using electrophysiological recordings, site-directed mutagenesis, and computational modeling is necessary to unravel the detailed molecular mechanisms underlying the gating modulation induced by this compound.
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8